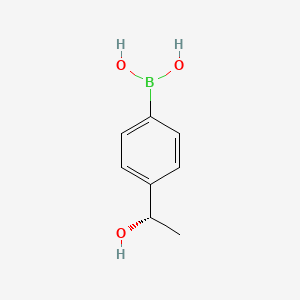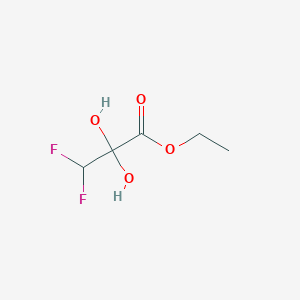
3,3-Difluoro-2,2-dihydroxypropanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-difluoro-2,2-dihydroxypropanoate is an organic compound with the molecular formula C5H8F2O4. It is a derivative of propanoic acid, featuring two fluorine atoms and two hydroxyl groups attached to the second and third carbon atoms, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-2,2-dihydroxypropanoate typically involves the reaction of 3,3-difluoro-2-hydroxypropionic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the hydroxyl group of the acid reacts with the ethanol to form the ester .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes. One such method includes the chlorination of 4,4-difluoro-3-oxobutanoic acid ester, followed by the formation of 3,3-difluoro-1,1-dichloro-2-propanone. This intermediate is then reacted with a basic aqueous solution to yield 3,3-difluoro-2-hydroxypropionic acid, which is subsequently esterified to form ethyl 3,3-difluoro-2,2-dihydroxypropanoate .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-difluoro-2,2-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of difluoro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-difluoro-2,2-dihydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3,3-difluoro-2,2-dihydroxypropanoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3-difluoro-2,2-dimethylpropanoate: Similar structure but with methyl groups instead of hydroxyl groups.
Ethyl 3,3-difluoro-2,2-dihydroxy-4-pentenoate: Similar structure but with an additional double bond in the carbon chain.
Uniqueness
Ethyl 3,3-difluoro-2,2-dihydroxypropanoate is unique due to the presence of both fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8F2O4 |
|---|---|
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
ethyl 3,3-difluoro-2,2-dihydroxypropanoate |
InChI |
InChI=1S/C5H8F2O4/c1-2-11-4(8)5(9,10)3(6)7/h3,9-10H,2H2,1H3 |
InChI-Schlüssel |
CKDTVTOKGYJALT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
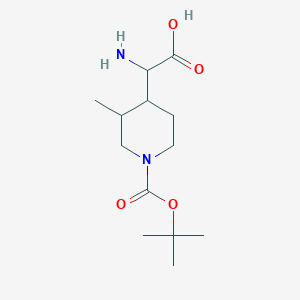


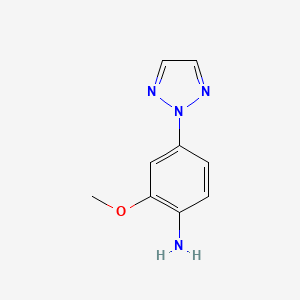
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
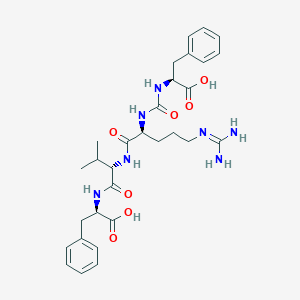
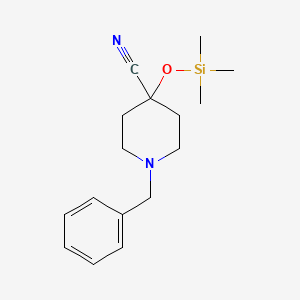
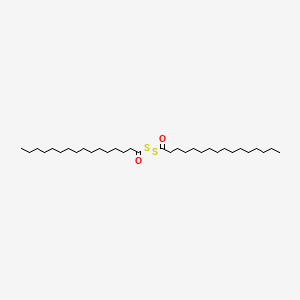

![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
